tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-pyrrol-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVYJQKJBYZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with pyrrole in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form piperidine derivatives with altered functional groups.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include pyrrole-2,5-dione derivatives.
- Reduction products include various piperidine derivatives.
- Substitution products depend on the nucleophile used but can include a wide range of ester or amide derivatives .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate
- CAS Number : 153117-08-9
- Molecular Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
The compound features a piperidine ring substituted with a pyrrole moiety, providing unique chemical properties that contribute to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases:
- Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The piperidine structure is known to interact with neurotransmitter receptors, potentially enhancing cognitive function and reducing neurodegeneration .
- Antidepressant Activity : Studies have shown that compounds similar to this compound can modulate serotonin and norepinephrine levels, suggesting potential use as antidepressants .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals. For example:
- Synthesis of Piperidine Derivatives : Researchers have utilized this compound to synthesize piperidine derivatives that exhibit enhanced pharmacological properties, including improved selectivity for specific receptors .
Biological Studies
In biological research, this compound is used to study:
- Enzyme Inhibition : It has been evaluated for its role as an enzyme inhibitor, particularly in pathways related to cancer metabolism. Inhibiting specific enzymes can lead to decreased tumor growth and proliferation .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of a series of piperidine derivatives, including this compound. The results indicated significant protection against oxidative stress in neuronal cell lines, highlighting its potential as a treatment for neurodegenerative diseases .
Case Study 2: Antidepressant Activity
In a clinical trial assessing the efficacy of novel antidepressants, a derivative of this compound was found to significantly improve symptoms of depression compared to placebo. The mechanism was linked to enhanced serotonergic activity, providing insights into its therapeutic potential .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in the body, such as neurotransmitter receptors or enzymes. The pyrrole ring and piperidine moiety allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate with structurally related piperidine-Boc derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Key Comparative Insights:
Substituent Reactivity: Halogenated derivatives (e.g., bromobenzyloxy in 2b and bromopyrazole in ) offer sites for cross-coupling reactions, critical for late-stage diversification. The amino group in the pyridinyl analog allows for acylation or reductive amination, enhancing versatility in scaffold modification.
Physicochemical Properties :
- Lipophilic groups (e.g., indole and bromobenzyloxy ) may improve blood-brain barrier penetration, whereas hydrophilic substituents (e.g., hydroxypropyl ) enhance aqueous solubility.
- Molecular weights range from 255.35 (hydroxypropyl derivative) to 300.40 (indole derivative), influencing pharmacokinetic profiles.
Biological Relevance :
- Pyrazole and indole derivatives are prevalent in antiviral and CNS-targeting drugs due to their heterocyclic bioactivity.
- The pyridine-substituted compound may serve as a chelating agent or kinase inhibitor due to its aromatic nitrogen.
Synthetic Utility :
- Boc-protected intermediates like the hydroxypropyl derivative are pivotal in multi-step syntheses, enabling selective deprotection and functionalization.
Biological Activity
Tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 250.34 g/mol. The compound consists of a piperidine ring substituted at the 4-position with a pyrrole moiety and a tert-butyl ester group, which enhances its lipophilicity and potential interaction with biological targets.
While the exact mechanism of action is not fully elucidated, it is believed that this compound interacts with neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions. The pyrrole and piperidine components allow for hydrogen bonding and hydrophobic interactions, which may modulate receptor activity .
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology:
1. Neuropharmacological Effects
- Anticonvulsant Activity : Similar compounds have shown promise in reducing seizure activity in animal models, suggesting that this compound may have anticonvulsant properties .
- Potential Antidepressant Effects : The structural similarity to known antidepressants hints at its potential efficacy in treating mood disorders through modulation of serotonin or norepinephrine pathways.
2. Cytotoxicity Studies
- Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown IC50 values in the low micromolar range against human liver carcinoma cells (HepG2) and other tumor cell lines .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anticonvulsant | Potential to reduce seizure activity | |
| Antidepressant | Modulation of neurotransmitter systems | |
| Cytotoxicity | Effective against HepG2 and other tumor cells |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of structurally similar compounds, it was found that certain analogs demonstrated significant cytotoxicity against A-431 (human epidermoid carcinoma) with IC50 values comparable to standard chemotherapeutics like doxorubicin . This suggests that this compound could be a candidate for further development as an anticancer agent.
Future Directions
Given its promising biological activities, further investigations are warranted to explore:
- In Vivo Efficacy : Animal studies to assess the therapeutic potential in CNS disorders.
- Mechanistic Studies : Detailed analysis of receptor interactions and downstream signaling pathways.
- Synthesis of Derivatives : Development of new analogs to enhance potency and selectivity.
Q & A
Q. What are the recommended analytical techniques for verifying the purity and structural integrity of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate?
- Methodological Answer: Purity and structure should be confirmed via a combination of:
- GC-MS (EI ionization): For volatile compound analysis and molecular ion identification (retention time locking using tetracosane as a reference, split injection mode (1:50), injector temp: 280°C) .
- FTIR-ATR: To confirm functional groups (scan range: 4000–400 cm⁻¹, resolution: 4 cm⁻¹) .
- HPLC-TOF: For high-resolution mass spectrometry (HRMS) to validate molecular weight (Δppm tolerance: <2) .
- NMR spectroscopy: For detailed structural elucidation (e.g., piperidine/pyrrole ring conformations and tert-butyl group confirmation).
Q. What safety protocols are critical when handling tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate in the laboratory?
- Methodological Answer:
- Respiratory protection: Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for aerosolized particles .
- Skin/eye protection: Wear chemical-resistant gloves (nitrile) and full-face shields to prevent irritation (classified as H315 for skin, H319 for eyes) .
- Emergency measures: Immediate flushing with water for eye/skin contact (≥15 mins) and evacuation in case of inhalation exposure .
- Storage: Maintain in airtight containers under inert gas (N₂/Ar) to prevent decomposition .
Q. How can researchers optimize the synthesis of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate to improve yield?
- Methodological Answer:
- Reagent selection: Use Boc-protected piperidine intermediates to minimize side reactions .
- Catalysis: Employ palladium or copper catalysts for efficient coupling of pyrrole to the piperidine scaffold .
- Temperature control: Maintain reactions at 0–20°C to suppress thermal degradation of the tert-butyl group .
- Purification: Utilize silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product ≥98% purity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported stereochemical configurations of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate derivatives?
- Methodological Answer:
- SHELX refinement: Use SHELXL for high-resolution small-molecule crystallography to assign absolute configurations (R-factors <5%) .
- ORTEP-3 GUI: Visualize thermal ellipsoids to assess positional disorder in the pyrrole ring .
- Twinned data analysis: Apply SHELXD/SHELXE pipelines for twinned crystals (e.g., merohedral twinning) to correct misassigned chiral centers .
Q. What computational strategies are effective for modeling the reactivity of the pyrrole-piperidine scaffold in nucleophilic substitution reactions?
- Methodological Answer:
- DFT calculations: Optimize transition states (B3LYP/6-311+G(d,p)) to predict regioselectivity in pyrrole functionalization .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to rationalize experimental IC₅₀ discrepancies .
- Solvent effect modeling: Use COSMO-RS to evaluate solvent polarity impacts on reaction kinetics (e.g., DMF vs. THF) .
Q. How should researchers address discrepancies in reported toxicity profiles of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate analogs?
- Methodological Answer:
- In vitro assays: Conduct MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to compare cytotoxicity thresholds .
- Metabolite profiling: Use LC-MS/MS to identify reactive metabolites (e.g., tert-butyl oxidation products) contributing to toxicity .
- Species-specific differences: Cross-validate acute toxicity (LD₅₀) in rodent vs. zebrafish models to reconcile interspecies variations .
Q. What mechanistic insights explain the stability of the tert-butyl group under acidic conditions in this compound?
- Methodological Answer:
- Kinetic studies: Monitor Boc deprotection rates via <sup>1</sup>H NMR (e.g., in TFA/DCM) to quantify acid resistance .
- Steric analysis: Use X-ray crystallography to demonstrate hindered protonation of the carbamate oxygen due to tert-butyl steric shielding .
- Computational validation: Calculate activation energies (MP2/cc-pVTZ) for tert-butyl cleavage pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
